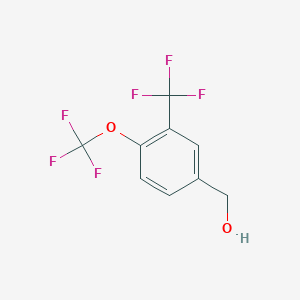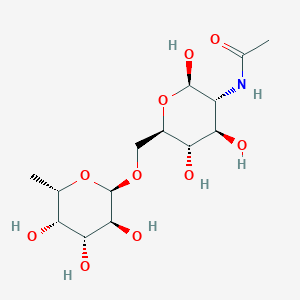
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is an organofluorine compound that features a cyclopropane ring substituted with chlorine, chloromethoxy, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a fluorinated alkene with a chloromethylating agent in the presence of a base. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chlorinated and fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethoxy groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield different cyclopropane derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Peroxides and other oxidizing agents can facilitate the formation of epoxides.
Reducing Agents: Hydrogenation catalysts and metal hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminocyclopropane derivative, while oxidation can produce an epoxide.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism by which 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of fluorine can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methoxyethane: This compound shares the chloromethoxy group but lacks the fluorine and cyclopropane ring.
1-Chloro-2-(chloromethoxy)ethane: Similar in structure but without the fluorine and cyclopropane ring.
Uniqueness
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is unique due to the combination of its cyclopropane ring, fluorine, and chloromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
73602-59-2 |
|---|---|
Molekularformel |
C4H5Cl2FO |
Molekulargewicht |
158.98 g/mol |
IUPAC-Name |
1-chloro-2-(chloromethoxy)-1-fluorocyclopropane |
InChI |
InChI=1S/C4H5Cl2FO/c5-2-8-3-1-4(3,6)7/h3H,1-2H2 |
InChI-Schlüssel |
CDVFFBWETWJANY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)Cl)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)







![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)
